Poly(oxy-1,2-ethanediyl), .alpha.-hydro-.omega.-hydroxy-, mono-C16-18-alkyl ethers, phosphates
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Poly(oxy-1,2-ethanediyl), .alpha.-hydro-.omega.-hydroxy-, mono-C16-18-alkyl ethers, phosphates is a class of compounds known for their surfactant properties. These compounds are commonly used in various industrial and consumer products due to their ability to reduce surface tension and enhance the mixing of liquids. They are particularly valued in applications such as detergents, emulsifiers, and dispersants.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Poly(oxy-1,2-ethanediyl), .alpha.-hydro-.omega.-hydroxy-, mono-C16-18-alkyl ethers, phosphates typically involves the following steps:
Ethoxylation: Fatty alcohols (C16-18) are reacted with ethylene oxide in the presence of a base catalyst to form fatty alcohol ethoxylates. This reaction is usually carried out under high pressure and moderate temperatures to control the degree of ethoxylation.
Phosphorylation: The resulting fatty alcohol ethoxylates are then reacted with phosphoric acid or polyphosphoric acid to form the phosphate esters. This step is typically conducted under acidic conditions and may involve heating to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of these compounds is scaled up using continuous reactors that allow for precise control over reaction conditions. The use of high-pressure reactors ensures efficient ethoxylation, while the phosphorylation step is often carried out in batch reactors to ensure complete conversion to the desired phosphate esters .
Chemical Reactions Analysis
Types of Reactions
Poly(oxy-1,2-ethanediyl), .alpha.-hydro-.omega.-hydroxy-, mono-C16-18-alkyl ethers, phosphates can undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the phosphate esters back to their corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the phosphate group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to substitute the phosphate group.
Major Products
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols.
Substitution: Various phosphate derivatives depending on the nucleophile used
Scientific Research Applications
Poly(oxy-1,2-ethanediyl), .alpha.-hydro-.omega.-hydroxy-, mono-C16-18-alkyl ethers, phosphates have a wide range of applications in scientific research:
Chemistry: Used as surfactants in the synthesis of nanoparticles and in catalysis.
Biology: Employed in cell lysis buffers and as emulsifiers in biochemical assays.
Medicine: Utilized in drug delivery systems to enhance the solubility and bioavailability of hydrophobic drugs.
Industry: Commonly used in detergents, emulsifiers, and dispersants in various formulations
Mechanism of Action
The primary mechanism by which these compounds exert their effects is through their surfactant properties. They reduce the surface tension of liquids, allowing for better mixing and interaction of different phases. At the molecular level, the hydrophobic alkyl chains interact with non-polar substances, while the hydrophilic phosphate groups interact with water, facilitating the formation of micelles and emulsions .
Comparison with Similar Compounds
Similar Compounds
Polyethylene glycol (PEG) derivatives: Similar in structure but lack the phosphate group.
Alkyl polyglucosides: Non-ionic surfactants with similar applications but different chemical structures.
Sodium dodecyl sulfate (SDS): Anionic surfactant with a simpler structure and different properties.
Uniqueness
Poly(oxy-1,2-ethanediyl), .alpha.-hydro-.omega.-hydroxy-, mono-C16-18-alkyl ethers, phosphates are unique due to their combination of ethoxylated chains and phosphate groups, which provide both hydrophilic and hydrophobic properties. This dual functionality makes them highly effective in reducing surface tension and forming stable emulsions, distinguishing them from other surfactants .
Properties
CAS No. |
106233-09-4 |
---|---|
Molecular Formula |
C19H17N5O |
Molecular Weight |
0 |
Synonyms |
Poly(oxy-1,2-ethanediyl), .alpha.-hydro-.omega.-hydroxy-, mono-C16-18-alkyl ethers, phosphates |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.